(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
Chemical Classification and Structural Features
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride belongs to the chemical class of tetrahydronaphthalene derivatives, specifically categorized as an aminotetralin compound. The compound possesses the molecular formula C11H16ClN and exhibits a molecular weight of 197.71 grams per mole. The free base form of this compound, 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, carries the molecular formula C11H15N with a molecular weight of 161.2435 grams per mole. The Chemical Abstracts Service registry number for the hydrochloride salt is 1810069-89-6, while the free base is identified by CAS number 59376-78-2.
The structural architecture of this compound features a tetrahydronaphthalene ring system with a methyl group positioned at the 7-carbon and an amine functionality at the 1-carbon position. The stereochemical designation (1R) indicates the specific three-dimensional arrangement around the chiral carbon bearing the amine group. The SMILES notation for the free base is represented as Cc1ccc2c(c1)C(N)CCC2, which illustrates the connectivity pattern of the molecular framework. The compound's structural rigidity is achieved through the incorporation of the ethylamine side chain into the tetrahydronaphthalene ring system, creating a semi-rigid molecular architecture that constrains conformational flexibility.
The International Union of Pure and Applied Chemistry nomenclature for this compound is 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The molecular structure can be understood as a naphthalene ring system where one of the aromatic rings has been saturated to form a tetrahydronaphthalene core. The methyl substitution at position 7 occurs on the aromatic ring portion of the bicyclic system, while the amine group is attached to the saturated ring portion at position 1. This specific substitution pattern creates unique electronic and steric properties that distinguish it from other tetrahydronaphthalene derivatives.
Historical Context and Research Significance
The development of tetrahydronaphthalene derivatives as research compounds emerged from systematic investigations into conformationally restricted analogues of biologically active substances. The rigid analogue approach in medicinal chemistry has been employed as an established strategy to develop compounds that exhibit selectivity for specific receptor subtypes. This methodology involves creating conformationally restricted analogues of flexible biologically active substances, with the goal of achieving enhanced selectivity and potency through conformational constraint.
The 2-aminotetralin system has been extensively studied as a structural foundation for dopaminergic compounds, particularly in relation to the neurotransmitter dopamine. Research has demonstrated that the semi-rigid 2-aminotetralin system can serve as a dopaminergic pharmacophore, with compounds such as 5,6-dihydroxy-2-aminotetralin and 6,7-dihydroxy-2-aminotetralin showing moderate activity at central dopamine receptors. The incorporation of the flexible ethylamine side chain of dopamine into a semi-rigid framework fixes the structure in an extended trans conformation, positioning the amino group in close proximity to the plane of the aromatic ring.
Historical structure-activity relationship studies have revealed that minor structural modifications within the aminotetralin framework can lead to significant changes in receptor selectivity and pharmacological profiles. Research has shown that compounds such as 5,6-dihydroxy-2-(N,N-di-n-propylamino)tetralin and 6,7-dihydroxy-2-(N,N-di-n-propylamino)tetralin function as mixed dopamine receptor agonists, while compounds like 5-hydroxy-2-(N,N-di-n-propylamino)tetralin and 7-hydroxy-2-(N,N-di-n-propylamino)tetralin demonstrate selectivity for specific dopamine receptor subtypes. These findings have established the tetrahydronaphthalene scaffold as a valuable framework for understanding structure-activity relationships in central nervous system research.
The research significance of compounds within this chemical class extends to their potential as pharmacological tools for investigating neurotransmitter systems. The conformational restriction inherent in the tetrahydronaphthalene framework allows researchers to probe specific receptor conformations and binding modes that may not be accessible with more flexible analogues. This research has contributed to the development of selective compounds that have enhanced our understanding of dopaminergic neurotransmission and related neurological processes.
Relevance to Tetrahydronaphthalene Derivatives
This compound exists within a diverse family of tetrahydronaphthalene derivatives that share common structural features while exhibiting distinct pharmacological and chemical properties. The compound is structurally related to numerous other tetrahydronaphthalene derivatives, including N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, which lacks the methyl substitution at position 7. The (1S)-enantiomer of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been characterized with the molecular formula C11H15N and specific stereochemical properties.
The positional isomerism within tetrahydronaphthalene derivatives creates a rich landscape of structural diversity. Compounds such as 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine demonstrate how modifications at different ring positions can significantly alter molecular properties. This compound features a methoxy group at position 7 and an amine at position 2, contrasting with the methyl group at position 7 and amine at position 1 found in the target compound. Similarly, 7-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol represents another structural variant where the amine functionality is positioned differently within the ring system.
The stereochemical considerations within this compound family are exemplified by the existence of multiple enantiomeric forms. The (R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine represents the opposite enantiomer of the (S)-form, highlighting the importance of absolute stereochemistry in determining biological activity. Research has consistently demonstrated that enantiomers of tetrahydronaphthalene derivatives can exhibit significantly different pharmacological profiles, with activity often residing predominantly in one enantiomeric form.
Comparative analysis of related compounds reveals the structural diversity possible within the tetrahydronaphthalene framework. Compounds such as 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine demonstrate extensive alkyl substitution patterns that create bulky structural features. In contrast, compounds like 1,2,3,4-tetrahydronaphthalen-2-amine represent the unsubstituted parent structure within this chemical class. The compound 2-aminotetralin, also known as 1,2,3,4-tetrahydronaphthalen-2-amine, has been characterized as a stimulant drug with a rigid analogue relationship to phenylisobutylamine.
Properties
IUPAC Name |
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRYFDVZWVSGL-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@H]2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731859-03-3 | |
| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-7-methyl-, hydrochloride (1:1), (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731859-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formylation of (R)-1,2,3,4-tetrahydro-1-naphthylamine Followed by Reduction
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Formylation | (R)-1,2,3,4-tetrahydro-1-naphthylamine (10.0 g, 67.9 mmol) heated with ethyl formate (6.23 mL, 77.4 mmol) at 80 °C for 14 h | 63% | Product isolated by trituration with hexanes and filtration, formamide intermediate characterized by NMR and HRMS. |
| Reduction | Formamide intermediate dissolved in THF, added dropwise to lithium aluminum hydride suspension in THF at 0 °C, reflux overnight | Not specified | After quenching and work-up, the amine obtained as colorless oil. 1H NMR data consistent with desired structure. |
This two-step method is a classical approach to amine synthesis via formamide intermediate and strong hydride reduction, suitable for preparing the chiral amine precursor to the hydrochloride salt.
Direct Acylation with Trifluoroacetic Anhydride
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Acylation of (R)-1,2,3,4-tetrahydronaphthalen-1-amine | (R)-amine (5 g, 34 mM) in dichloromethane (50 mL), cooled to 0 °C, triethylamine (9.5 mL) added, then trifluoroacetic anhydride (7.1 mL) added dropwise | 80% | Stirred overnight warming to room temperature, washed and purified by column chromatography to afford trifluoroacetamide derivative. |
This method is useful for protecting the amine functionality during multi-step synthesis or for modification of the amine prior to salt formation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Product Form | Notes |
|---|---|---|---|---|---|
| Amidation + Deprotection | Boc-L-Pro-OH, EDC, HOBt, DiPEA, TFA | 0 °C to RT, overnight; TFA deprotection 15 min | 95% (over 2 steps) | White solid | Clean reaction, TLC monitored |
| Formylation + LAH Reduction | Ethyl formate, LiAlH4 | 80 °C 14 h; reflux overnight | 63% (formylation step) | Colorless oil (amine) | Classical two-step amine synthesis |
| Acylation with TFA Anhydride | Triethylamine, TFA anhydride | 0 °C to RT, overnight | 80% | Trifluoroacetamide derivative | Useful amine protection |
Research Findings and Analytical Data
- NMR Spectroscopy : 1H NMR and 13C NMR spectra confirm the expected chemical shifts consistent with the tetrahydronaphthalenyl amine structure.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.
- Purity Assessment : TLC and HPLC methods indicate high purity (>95%) for isolated products.
- Physical State : The hydrochloride salt typically precipitates as a white solid upon treatment with diethyl ether after removal of solvents.
Notes on Experimental Operations
- Cooling to 0 °C during reagent addition minimizes side reactions.
- Use of coupling agents like EDC and HOBt facilitates amide bond formation with high efficiency.
- Lithium aluminum hydride reduction requires careful quenching to avoid violent reactions.
- Salt formation by HCl is generally conducted post-synthesis for isolation and stabilization.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to form substituted amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H16ClN
- CAS Number : 1810069-89-6
- Molecular Weight : 197.70 g/mol
- Physical Form : Solid, typically stored at room temperature.
Pharmacological Applications
1. Antidepressant Research
The compound has been studied as a potential antidepressant. Its structural similarity to established antidepressants suggests it may influence serotonin and norepinephrine pathways. Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties, making them candidates for treating depression .
2. Neuropharmacology
(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been investigated for its neuroprotective effects. Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Analytical Applications
3. Reference Standards in Analytical Chemistry
This compound serves as a reference standard in analytical laboratories for the quantification of related substances in pharmaceutical formulations. It is critical for ensuring the accuracy of assays used in drug development and quality control .
Case Studies
Mechanism of Action
The mechanism of action of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Analogs with Substituent Differences
Notes:
- Positional isomerism (e.g., 6-Cl vs. 7-Cl) significantly affects biological activity due to steric and electronic variations .
- Methoxy groups (e.g., 6-OCH₃) introduce hydrogen-bonding capacity, altering solubility and metabolic pathways .
Stereochemical Variations
Table 2: Enantiomeric Comparisons
Notes:
Biological Activity
(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, commonly referred to as 7-methyl-THN, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- CAS Number : 59376-78-2
- Molecular Formula : C11H15N·HCl
- Molecular Weight : 161.25 g/mol
- Purity : ≥95% .
Research indicates that 7-methyl-THN may influence various biological pathways:
- Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.
- Antioxidant Activity : Preliminary studies have shown that 7-methyl-THN exhibits antioxidant properties. It may help mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
- Neuroprotective Effects : Evidence suggests that the compound can protect neuronal cells from apoptosis induced by oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Reduces neuronal apoptosis | |
| Dopaminergic modulation | Enhances dopamine signaling |
Study 1: Neuroprotective Properties
A study conducted on animal models demonstrated that administration of (1R)-7-methyl-THN significantly reduced markers of oxidative stress in the brain. Mice treated with the compound showed improved cognitive function and reduced neuroinflammation compared to control groups .
Study 2: Antidepressant-Like Effects
In a behavioral study assessing depression-like symptoms in rodents, (1R)-7-methyl-THN administration led to increased locomotor activity and reduced immobility in forced swim tests. This suggests potential antidepressant-like effects mediated through serotonin and norepinephrine pathways .
Study 3: Mechanistic Insights
Research focusing on the molecular mechanisms revealed that (1R)-7-methyl-THN activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Activation of this pathway leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride to ensure high enantiomeric purity?
Methodological Answer: Stereochemical control during synthesis is critical. Use chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) to favor the (1R)-configuration. For example, enantioselective reductive amination of 7-methyl-1-tetralone with ammonia under hydrogen pressure and a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired enantiomer . Purification via column chromatography (hexane/ethyl acetate gradients) or chiral HPLC (e.g., Chiralpak® columns) ensures ≥98% enantiomeric excess .
Q. Q2. How can researchers validate the structural integrity and purity of this compound in academic settings?
Methodological Answer: Combine multiple analytical techniques:
- NMR spectroscopy : Confirm stereochemistry using NOESY/ROESY to detect spatial proximity of the methyl group at position 7 and the amine proton .
- HPLC-MS : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to detect impurities ≤0.1% .
- X-ray crystallography : Resolve crystal structures using SHELX software for absolute configuration confirmation .
Q. Q3. What are the recommended storage conditions to prevent degradation of this hydrochloride salt?
Methodological Answer: Store at −20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess hygroscopicity and thermal degradation. Monitor via HPLC for decomposition products, such as oxidation at the amine group or demethylation at position 7 .
Advanced Research Questions
Q. Q4. How can computational methods predict the biological activity of this compound?
Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potentials and HOMO/LUMO orbitals, identifying reactive sites for ligand-receptor interactions . Combine with molecular docking (e.g., AutoDock Vina) against targets like monoamine transporters or G-protein-coupled receptors. Validate predictions via in vitro assays (e.g., radioligand binding studies on rat brain homogenates) .
Q. Q5. What experimental strategies resolve contradictions in reported pharmacological data for structurally similar tetrahydronaphthalen-amines?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at position 7 vs. methylation) and compare binding affinities .
- Metabolic profiling : Use hepatic microsomes to identify species-specific cytochrome P450 interactions that alter efficacy .
- In vivo models : Compare pharmacokinetics in zebrafish (for rapid screening) vs. rodents to reconcile disparities in bioavailability .
Q. Q6. How can researchers design enantioselective synthetic routes for scale-up without compromising yield?
Methodological Answer: Adopt dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers during synthesis. Optimize reaction conditions (pH, solvent polarity) via Design of Experiments (DoE) to maximize turnover frequency. For example, a Pd/C catalyst in isopropanol at 50°C achieves >90% yield and 99% ee .
Critical Analysis of Contradictions
- Stereochemical Assignments : Discrepancies in early literature about the (1R) configuration were resolved via X-ray crystallography and NOESY correlations .
- Biological Activity : Conflicting reports on dopamine receptor binding may arise from differences in assay protocols (e.g., cell lines vs. native tissue) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
